Cas no 135622-82-1 (ADP-RIBOSYLCYCLASE)

ADP-ribosylcyclase is an enzyme that catalyzes the synthesis of cyclic ADP-ribose (cADPR) from NAD⁺, playing a critical role in calcium signaling pathways. This enzyme is widely studied for its involvement in cellular processes such as immune response, neurotransmission, and muscle contraction. Its ability to modulate intracellular calcium levels makes it a valuable tool for research in cell biology and pharmacology. ADP-ribosylcyclase exhibits high substrate specificity and catalytic efficiency, ensuring reliable performance in enzymatic assays. Recombinant forms of the enzyme are often used to ensure purity and consistency in experimental applications. Its utility extends to investigating cADPR-mediated signaling mechanisms, making it essential for studies in physiology and disease models.
ADP-RIBOSYLCYCLASE structure
ADP-RIBOSYLCYCLASE structure
Product name:ADP-RIBOSYLCYCLASE
CAS No:135622-82-1
MF:
Molecular Weight:
CID:900779

ADP-RIBOSYLCYCLASE 化学的及び物理的性質

名前と識別子

    • adp-ribosylcyclase
    • Adenosine diphosphoribose cyclase from Aplysia californica
    • Adenosine diphosphoribose cyclase from Aplysia californica
    • ADP-ribosylcyclase 1000-3000 units/mg protein
    • ADP-RIBOSYLCYCLASE

ADP-RIBOSYLCYCLASE Security Information

  • WGKドイツ:2
  • 储存条件:−20°C

ADP-RIBOSYLCYCLASE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01918-1VL
adp-ribosylcyclase
135622-82-1 -
1vl
¥4658.0 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01918-1VL
adp-ribosylcyclase
135622-82-1
1VL
¥3908.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01918-1l
adp-ribosylcyclase
135622-82-1 1000-3000 units/mg protein
1l
¥4658.0 2024-07-19

ADP-RIBOSYLCYCLASE 関連文献

ADP-RIBOSYLCYCLASEに関する追加情報

Exploring ADP-RIBOSYLCYCLASE (CAS No. 135622-82-1): Functions, Applications, and Research Insights

ADP-RIBOSYLCYCLASE (CAS No. 135622-82-1) is a pivotal enzyme in cellular metabolism, playing a critical role in the synthesis and degradation of cyclic ADP-ribose (cADPR), a secondary messenger involved in calcium signaling. This enzyme has garnered significant attention in biochemical and pharmacological research due to its unique mechanism of action and potential therapeutic applications. Researchers are particularly interested in its implications for neurodegenerative diseases, immune response modulation, and cancer therapy, making it a hotspot in modern biomedical studies.

The enzymatic activity of ADP-RIBOSYLCYCLASE revolves around the conversion of NAD+ (nicotinamide adenine dinucleotide) into cADPR, a molecule that regulates intracellular calcium levels. This process is vital for cellular functions such as signal transduction, gene expression, and apoptosis. Given its broad influence, the enzyme is often studied in contexts like aging research and metabolic disorders, where calcium homeostasis is disrupted. Recent studies have also explored its role in mitochondrial function, linking it to energy production and oxidative stress responses.

One of the most searched questions about ADP-RIBOSYLCYCLASE is its potential as a drug target. With the rise of personalized medicine, researchers are investigating inhibitors and activators of this enzyme to treat conditions like diabetes, Alzheimer’s disease, and autoimmune disorders. For instance, modulating cADPR levels could offer new avenues for immunotherapy or neuroprotection. Additionally, its interaction with NAD+ has sparked interest in anti-aging research, as NAD+ precursors like nicotinamide riboside gain popularity.

From a technical standpoint, ADP-RIBOSYLCYCLASE (CAS No. 135622-82-1) is often purified for in vitro assays to study its kinetics and structure. Advanced techniques such as X-ray crystallography and CRISPR-based gene editing have been employed to unravel its molecular mechanisms. These efforts are crucial for designing small-molecule modulators that could fine-tune its activity in therapeutic settings.

In the context of biotechnology, ADP-RIBOSYLCYCLASE is also explored for its applications in enzyme engineering and synthetic biology. For example, engineered variants of the enzyme could enhance the production of cADPR analogs for research or industrial use. This aligns with the growing demand for bio-based therapeutics and sustainable biomanufacturing, topics frequently searched in academic and industry circles.

Despite its promise, challenges remain in translating ADP-RIBOSYLCYCLASE research into clinical applications. Issues like enzyme stability, delivery mechanisms, and off-target effects must be addressed. However, collaborations between academia and biotech firms are accelerating progress, as seen in recent patents targeting this enzyme for drug development.

In summary, ADP-RIBOSYLCYCLASE (CAS No. 135622-82-1) represents a fascinating intersection of biochemistry, medicine, and technology. Its multifaceted roles in cell signaling, disease pathways, and therapeutic innovation make it a subject of enduring relevance. As research advances, this enzyme may unlock new strategies for tackling some of the most pressing health challenges of our time.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.